molecular formula C10H5Cl3N2O3 B1237052 2,4-Dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol CAS No. 87376-16-7

2,4-Dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol

Cat. No.: B1237052
CAS No.: 87376-16-7
M. Wt: 307.5 g/mol
InChI Key: SGEOBHBCFXDBHD-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol is a synthetic organic compound that belongs to the class of phenols It is characterized by the presence of two chlorine atoms and a nitro group attached to a pyrrole ring, which is further connected to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol typically involves the nitration of a precursor compound, followed by chlorination and subsequent coupling reactions. One common method involves the nitration of 2,4-dichlorophenol to introduce the nitro group, followed by the formation of the pyrrole ring through a series of cyclization reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid and nitric acid, as well as elevated temperatures to facilitate the nitration process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. For example, a continuous nitration process using a microreactor system can be employed to achieve high yields and purity of the final product . This method allows for precise control over reaction parameters, such as temperature, flow rate, and reactant concentrations, resulting in a more efficient and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Aminophenols and related amine derivatives.

    Substitution: Halogenated phenols and nitrophenols.

Scientific Research Applications

2,4-Dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its antimicrobial activity.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol involves its interaction with biological targets, such as enzymes and cellular membranes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The chlorine atoms and phenol group contribute to the compound’s ability to disrupt microbial cell walls and inhibit enzyme activity, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-nitrophenol: Similar structure but lacks the pyrrole ring.

    2,4-Dichlorophenol: Lacks both the nitro group and the pyrrole ring.

    5-Chloro-3-nitro-1H-pyrrole-2-carboxylic acid: Contains the pyrrole ring and nitro group but differs in the phenolic structure.

Uniqueness

2,4-Dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol is unique due to the combination of its phenol and pyrrole rings, along with the presence of both chlorine and nitro substituents. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

2,4-dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3N2O3/c11-4-1-5(10(16)6(12)2-4)9-7(15(17)18)3-8(13)14-9/h1-3,14,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEOBHBCFXDBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=C(C=C(N2)Cl)[N+](=O)[O-])O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236318
Record name Pyrrolomycin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87376-16-7
Record name Pyrrolomycin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087376167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolomycin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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